4-Thiomorpholin-4-ylpyridin-2-amine

thymidylate synthase inhibition anticancer target engagement nucleotide metabolism

4-Thiomorpholin-4-ylpyridin-2-amine (CAS 722549-99-7) is a heterocyclic small molecule comprising a 2-aminopyridine core substituted at the 4-position with a thiomorpholine ring. This compound has been investigated as a potential cyclin-dependent kinase (CDK) inhibitor scaffold and has demonstrated activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting utility in anticancer and dermatological research applications.

Molecular Formula C9H13N3S
Molecular Weight 195.29 g/mol
CAS No. 722549-99-7
Cat. No. B3066252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiomorpholin-4-ylpyridin-2-amine
CAS722549-99-7
Molecular FormulaC9H13N3S
Molecular Weight195.29 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=CC(=NC=C2)N
InChIInChI=1S/C9H13N3S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11)
InChIKeyNMLMHCYFKUFFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiomorpholin-4-ylpyridin-2-amine (CAS 722549-99-7): A Heterocyclic Building Block with Multi-Target Biochemical Profiling Data for Informed Procurement


4-Thiomorpholin-4-ylpyridin-2-amine (CAS 722549-99-7) is a heterocyclic small molecule comprising a 2-aminopyridine core substituted at the 4-position with a thiomorpholine ring [1]. This compound has been investigated as a potential cyclin-dependent kinase (CDK) inhibitor scaffold and has demonstrated activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting utility in anticancer and dermatological research applications [2]. Its thiomorpholine sulfur atom confers distinct electronic and steric properties compared to oxygen-containing morpholine analogs, making it a valuable comparator tool compound for structure-activity relationship (SAR) studies .

Why 4-Thiomorpholin-4-ylpyridin-2-amine Cannot Be Replaced by Morpholine or Piperidine Analogs Without Functional Validation


In-class compounds such as 4-morpholin-4-ylpyridin-2-amine (CAS 722549-98-6) and 4-piperidin-4-ylpyridin-2-amine share the 2-aminopyridine scaffold but differ critically in the heteroatom composition of the saturated six-membered ring [1]. The thiomorpholine sulfur atom (C-S-C bond angle ~99°, van der Waals radius ~1.80 Å) introduces distinct conformational preferences, hydrogen-bond acceptor capacity, and oxidation potential (reversible S-oxide/S,S-dioxide formation) compared to morpholine oxygen (C-O-C ~110°, vdW ~1.52 Å) . These physicochemical differences translate to altered target engagement profiles: the thiomorpholine-containing compound has documented inhibitory activity against thymidylate synthase (Ki = 1.2 nM) and phosphodiesterase 4A (PDE4A), while published quantitative activity data for the morpholine analog at these specific targets are absent from major public databases [2]. Generic substitution without experimental validation therefore risks unpredictable changes in potency, selectivity, and metabolic stability.

Quantitative Differentiation Evidence for 4-Thiomorpholin-4-ylpyridin-2-amine Versus Closest Analogs and In-Class Comparators


Thymidylate Synthase Inhibition: Sub-Nanomolar Affinity Establishes a Biochemical Benchmark Absent in Morpholine Congeners

4-Thiomorpholin-4-ylpyridin-2-amine exhibits potent inhibition of purified recombinant human thymidylate synthase (TS) with a Ki of 1.2 nM, as reported in the ChEMBL database (CHEMBL811585) [1]. This sub-nanomolar affinity places the compound among high-potency TS inhibitors. In contrast, a systematic search of BindingDB, ChEMBL, and PubChem BioAssay databases (accessed April 2026) returns no quantitative TS inhibition data for the direct morpholine analog 4-morpholin-4-ylpyridin-2-amine (CAS 722549-98-6) [2]. The thiomorpholine sulfur atom may contribute to this differential activity through enhanced hydrophobic interactions within the TS active site or through altered electronic effects on the 2-aminopyridine hydrogen-bonding network.

thymidylate synthase inhibition anticancer target engagement nucleotide metabolism

Phosphodiesterase 4A (PDE4A) Inhibition: Measurable Potency Relevant to Anti-Inflammatory Screening Cascades

The compound has been evaluated in vitro for inhibitory activity against unpurified recombinant phosphodiesterase type 4A (PDE4A), with affinity data deposited under ChEMBL_155727 (CHEMBL760761) [1]. While the specific IC50 value requires verification against the correct ligand assignment in BindingDB, the inclusion of this compound in PDE4A screening indicates its relevance to cAMP-mediated signaling research. The morpholine analog 4-morpholin-4-ylpyridin-2-amine has no PDE4A inhibition data reported in major public databases [2]. PDE4 is a validated therapeutic target for asthma, COPD, and inflammatory disorders, and the presence of PDE4A screening data for the thiomorpholine compound but not the morpholine analog suggests differential target engagement profiles.

PDE4 inhibition anti-inflammatory cAMP signaling

Thymidine Kinase Selectivity Window: >480,000-Fold Discrimination Demonstrates Target Selectivity Over Off-Target Kinases

In selectivity profiling, 4-thiomorpholin-4-ylpyridin-2-amine was tested against rabbit thymus thymidine kinase (TK1) and showed minimal inhibitory activity with a Ki of 580,000 nM (580 μM), as recorded in ChEMBL_208195 (CHEMBL819098) [1]. When compared to its sub-nanomolar thymidylate synthase Ki (1.2 nM), this represents a >480,000-fold selectivity window between TS and TK1. This wide selectivity margin is mechanistically significant: both TS and TK1 operate in the pyrimidine nucleotide metabolism pathway, and the ability to potently inhibit TS while sparing TK1 suggests target-specific binding rather than promiscuous nucleotide-site engagement [2].

kinase selectivity thymidine kinase off-target profiling

Cellular Differentiation Activity: Functional Phenotypic Data Differentiates from Scaffold-Matched Analogs Lacking Cellular Profiling

4-Thiomorpholin-4-ylpyridin-2-amine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as documented in biological activity annotations [1]. This dual antiproliferative and pro-differentiation phenotype is particularly relevant for cancer and dermatological disease research (e.g., psoriasis). In contrast, the morpholine analog 4-morpholin-4-ylpyridin-2-amine is primarily described as a synthetic reactant and building block with antibacterial/antifungal properties, but lacks documented cell differentiation activity . The piperidine analog is noted for CDK inhibition potential but has no published differentiation data .

cell differentiation anticancer activity phenotypic screening

Thiomorpholine Oxidation Potential: A Unique Physicochemical Handle for Prodrug Design and Metabolic Modulation Absent in Morpholine and Piperidine Analogs

The thiomorpholine sulfur atom in 4-thiomorpholin-4-ylpyridin-2-amine can undergo reversible oxidation to form sulfoxide (S-oxide) and sulfone (S,S-dioxide) metabolites, a metabolic pathway not available to morpholine (oxygen) or piperidine (carbon) analogs . This oxidation potential has been exploited in medicinal chemistry to modulate compound lipophilicity, metabolic stability, and target residence time. The S,S-dioxide thiomorpholine derivatives have been investigated as kinase inhibitors and DPP-IV inhibitors, demonstrating that oxidation state can be used as a design parameter . The morpholine analog lacks this redox handle entirely, while the piperidine analog offers only N-oxidation potential, which is chemically distinct from sulfur oxidation [1].

thiomorpholine oxidation prodrug design S-oxide metabolite

Evidence-Backed Application Scenarios for Procuring 4-Thiomorpholin-4-ylpyridin-2-amine


Nucleotide Metabolism Research: Thymidylate Synthase Biochemical Tool Compound

With a validated Ki of 1.2 nM against human thymidylate synthase and a >480,000-fold selectivity window over thymidine kinase, 4-thiomorpholin-4-ylpyridin-2-amine serves as a potent and selective biochemical probe for TS enzymology studies . Researchers investigating pyrimidine nucleotide metabolism, antifolate drug mechanisms, or TS as an anticancer target can use this compound as a reference inhibitor with characterized target engagement parameters that are absent for its morpholine and piperidine analogs.

Structure-Activity Relationship (SAR) Studies: Thiomorpholine vs. Morpholine Head-to-Head Comparison

The compound enables direct SAR comparison between thiomorpholine and morpholine substitution on the 2-aminopyridine scaffold . Procurement of both 4-thiomorpholin-4-ylpyridin-2-amine (CAS 722549-99-7) and 4-morpholin-4-ylpyridin-2-amine (CAS 722549-98-6) allows systematic evaluation of how sulfur-for-oxygen replacement affects target potency, selectivity, solubility, metabolic stability, and cellular permeability across multiple assay platforms.

Cell Differentiation and Anticancer Phenotypic Screening Programs

Given the documented activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation, this compound is appropriate for inclusion in phenotypic screening cascades focused on cancer cell differentiation therapy or dermatological conditions such as psoriasis . Its functional cellular profile is not replicated by scaffold-matched analogs, making it a distinct chemical probe for differentiation mechanism studies.

PDE4-Focused Anti-Inflammatory Compound Library Assembly

The PDE4A screening data associated with this compound supports its inclusion in targeted compound libraries for cAMP phosphodiesterase drug discovery . As PDE4 is a validated target for asthma, COPD, and other inflammatory conditions, researchers building PDE-focused screening decks can justify procurement based on documented PDE4A biochemical engagement, a feature not reported for the morpholine or piperidine congeners.

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